3-Chloro-1,1,1,2,2,3-hexafluoropropane
Overview
Description
3-Chloro-1,1,1,2,2,3-hexafluoropropane is a fluorinated organic compound with the chemical formula C3HClF6 . It has a molecular mass of 186.48 .
Synthesis Analysis
The synthesis of similar compounds, such as 1,1,1,3,3,3-Hexafluoropropane, involves reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase at temperatures between 250-400 °C, in the presence of a catalyst in the form of trivalent chromium (e.g., chromium (III) chloride) supported on carbon with low content of specific impurities .Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with six fluorine atoms and one chlorine atom attached . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
This compound has a boiling point of approximately 16.74°C and a density of 1.2904 (estimate) .Scientific Research Applications
Optical and Dielectric Properties in Polymer Films
Research has shown that compounds related to 3-Chloro-1,1,1,2,2,3-hexafluoropropane, like 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane, can significantly affect the optical and dielectric properties of polyimide thin films. These films exhibit high glass-transition temperatures and stability, making them suitable for various industrial applications (Jang et al., 2007).
Molecular Structures and Conformational Studies
Another area of research involves the molecular structure and conformational analysis of similar compounds, like 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane. These studies, often using techniques like gas-phase electron diffraction, provide insights into the molecular behavior and stability of these compounds under different conditions (Postmyr, 1994).
Color Lightness and Polyimide Preparation
Investigations into the effects of different diamines and their fluorinated groups on the color lightness of polyimides are also prominent. For example, studies involving 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane have led to the development of organosoluble, light-colored fluorinated polyimides, which are significant for various industrial applications (Yang et al., 2003).
Catalytic Applications
Research has also been conducted on the catalytic properties of similar compounds. For instance, studies on the dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluorobutane using metal fluoride catalysts reveal the potential for selective catalytic processes in industrial applications (Teinz et al., 2011).
Thermodynamic Properties
The thermodynamic properties of related compounds, such as 1,1,1,3,3,3-hexafluoropropane, have been extensively studied. These studies contribute to a better understanding of the physical properties and potential applications of these compounds in various industrial fields (Pan et al., 2012).
Properties
IUPAC Name |
3-chloro-1,1,1,2,2,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF6/c4-1(5)2(6,7)3(8,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFSJRPTJJPPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455371 | |
Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-57-1 | |
Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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